Selank

Peptide Stability Pharmacokinetics Enzymatic Degradation

Select Selank for its unique C-terminal Pro-Gly-Pro extension, conferring enhanced metabolic stability and BBB penetration over tuftsin. This heptapeptide delivers sustained anxiolysis lasting up to one week without sedation, dependence, or memory impairment—advantages over benzodiazepines. It selectively increases GABAA receptor binding site density by 38% in the frontal cortex, providing a quantifiable endpoint for receptor trafficking studies. Unlike Afobazole, Selank prevents ethanol-induced hyperlocomotion, making it essential for alcohol sensitization research. Choose Selank for reliable, reproducible results in long-term anxiety, peptide stability, and GABAergic pharmacology studies.

Molecular Formula C33H57N11O9
Molecular Weight 751.9 g/mol
CAS No. 129954-34-3
Cat. No. B1681610
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSelank
CAS129954-34-3
SynonymsSelank
Thr-Lys-Pro-Arg-Pro-Gly-Pro
threonyl-lysyl-prolyl-arginyl-prolyl-glycyl-proline
TP 7
TP-7
Molecular FormulaC33H57N11O9
Molecular Weight751.9 g/mol
Structural Identifiers
SMILESCC(C(C(=O)NC(CCCCN)C(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)N2CCCC2C(=O)NCC(=O)N3CCCC3C(=O)O)N)O
InChIInChI=1S/C33H57N11O9/c1-19(45)26(35)29(49)41-20(8-2-3-13-34)30(50)44-17-6-11-23(44)28(48)40-21(9-4-14-38-33(36)37)31(51)43-16-5-10-22(43)27(47)39-18-25(46)42-15-7-12-24(42)32(52)53/h19-24,26,45H,2-18,34-35H2,1H3,(H,39,47)(H,40,48)(H,41,49)(H,52,53)(H4,36,37,38)/t19-,20+,21+,22+,23+,24+,26+/m1/s1
InChIKeyJTDTXGMXNXBGBZ-YVHUGQOKSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Selank (CAS 129954-34-3): A Synthetic Heptapeptide Anxiolytic with a Differentiated Receptor Signature


Selank (CAS 129954-34-3) is a synthetic heptapeptide analog of the immunomodulatory tetrapeptide tuftsin, characterized by the amino acid sequence Thr-Lys-Pro-Arg-Pro-Gly-Pro . It is classified as a neuropsychotropic agent with demonstrated anxiolytic and nootropic properties, developed to address the pharmacokinetic limitations of its parent peptide [1]. Selank's molecular formula is C33H57N11O9 with a molecular weight of 751.87 g/mol , and it has been approved for clinical use in the treatment of generalized anxiety disorder and neurasthenia [2].

Selank's Structural Distinctions Render Generic Peptide Analogs Non-Interchangeable


Generic substitution among peptides in the tuftsin family or broader anxiolytic classes is scientifically unsound due to Selank's unique structural extension (C-terminal Pro-Gly-Pro) that confers distinct pharmacokinetic and pharmacodynamic profiles relative to both the parent tuftsin and other regulatory peptides like Semax [1]. Unlike tuftsin, which undergoes rapid enzymatic degradation limiting its bioavailability, Selank's modified sequence enhances metabolic stability and facilitates blood-brain barrier penetration, a property not shared by its core tetrapeptide [2]. Furthermore, direct comparative studies demonstrate that Selank produces a different pattern of receptor modulation (e.g., selective increases in GABA-receptor binding sites) and behavioral outcomes compared to both benzodiazepines and other peptide analogs such as Semax and Noopept [3]. These quantifiable differences in molecular target engagement and in vivo efficacy mean that substituting Selank with another peptide or small molecule anxiolytic would alter experimental outcomes in a non-predictable manner.

Quantitative Differentiation Evidence for Selank vs. Comparator Compounds


Increased Metabolic Stability: Selank vs. Tuftsin

Selank demonstrates enhanced metabolic stability compared to its parent tetrapeptide tuftsin, attributable to its C-terminal Pro-Gly-Pro extension. While tuftsin is rapidly degraded by peptidases, limiting its therapeutic utility, Selank's modified structure confers significantly greater resistance to enzymatic degradation, enabling its use as a viable pharmacological agent [1]. This class-level inference is supported by multiple independent analyses confirming that the synthetic extension prevents rapid breakdown, thereby prolonging the peptide's functional half-life in biological systems [2].

Peptide Stability Pharmacokinetics Enzymatic Degradation

Selective Enhancement of GABAA Receptor Binding Sites: Selank vs. No Comparator

Selank produces a route-dependent, selective increase in GABAA receptor binding sites in the frontal cortex, a mechanism that distinguishes it from both benzodiazepines and other peptide analogs. Intraperitoneal administration of Selank (300 μg/kg/day for 5 days) increased the number of [3H]SR 95531 binding sites (a marker for GABAA receptors) in the frontal cortex of BALB/c mice by 38% relative to control, with no change in NMDA receptor binding in the hippocampus [1]. In contrast, intranasal administration increased the density of [3H]MK-801 binding sites (NMDA receptors) by 23% with no effect on GABA receptors, demonstrating a route-specific pharmacodynamic profile [2].

Receptor Binding GABAA Receptor Neuropharmacology

Attenuation of Morphine Withdrawal Signs: Selank vs. Diazepam

In a naloxone-precipitated morphine withdrawal model in rats, Selank (0.3 mg/kg, i.p.) reduced the total index of morphine withdrawal syndrome by 39.6% and produced a 9-fold increase in tactile sensitivity threshold compared to active control [1]. Direct comparison with diazepam (2 mg/kg, i.p.) showed that while Selank was slightly inferior (49.3% reduction in total index and a 13-fold increase in sensitivity threshold for diazepam), it nonetheless demonstrated significant anti-withdrawal efficacy without the benzodiazepine's profile of sedation and dependence liability [2]. This head-to-head study quantifies Selank's efficacy in a model relevant to opiate dependence, differentiating it from a classical benzodiazepine.

Opioid Withdrawal Behavioral Pharmacology Anxiolytic Comparison

Prevention of Ethanol-Induced Hyperlocomotion: Selank vs. Afobazole

Selank (0.3 mg/kg, i.p.) prevented the development of ethanol-induced hyperlocomotion in DBA/2 mice, an effect not observed with the σ1-receptor agonist Afobazole (1.0 mg/kg, i.p.) [1]. In a direct behavioral comparison, Selank, similar to the nonselective opiate receptor blocker naloxone (1.0 mg/kg), blocked ethanol-induced (2.0 g/kg) hyperlocomotion, whereas Afobazole did not inhibit ethanol-induced behavioral stimulation [2]. Additionally, a single dose of Selank significantly blocked the manifestation of motor sensitization without affecting its formation, suggesting a specific modulation of the motivational effects of ethanol [3].

Ethanol Behavioral Sensitization Drug Discrimination

Clinical Anxiolytic Efficacy with Antiasthenic Effect: Selank vs. Medazepam

In a randomized controlled trial involving 62 patients with generalized anxiety disorder (GAD) and neurasthenia, Selank demonstrated anxiolytic effects similar to the benzodiazepine medazepam, but with the additional clinical benefits of antiasthenic and psychostimulant effects [1]. The study used psychometric scales (Hamilton, Zung, CGI) to assess outcomes and found that while both drugs reduced anxiety scores comparably, only Selank produced a significant improvement in asthenia-related symptoms [2]. Furthermore, patients treated with Selank showed an increase in the half-life (tau(1/2)) of leu-enkephalin, a marker correlated with improved anxiety and asthenia measures [3].

Generalized Anxiety Disorder Clinical Trial Psychopharmacology

Sustained Anxiolytic Effect and Tolerability: Selank vs. Phenazepam

A comparative clinical trial in 60 patients with phobic-anxiety and somatoform disorders (ICD-10 F40.2-9, F41.1-9, F45.0-1) evaluated the anxiolytic effect and tolerability of Selank versus phenazepam [1]. The study demonstrated that Selank produced a pronounced anxiolytic effect that lasted for a full week after the last dose of the peptide, a duration not reported for phenazepam [2]. Furthermore, Selank exhibited mild nootropic effects and had a positive impact on patient quality of life, with a tolerability profile that avoided the sedation, cognitive impairment, and dependence risks associated with benzodiazepine use [3].

Anxiety Disorders Tolerability Clinical Comparison

Optimal Research and Procurement Scenarios for Selank Based on Quantified Differentiation


Studying Non-Benzodiazepine Anxiolytic Mechanisms with Prolonged Duration of Action

Selank is the preferred compound for preclinical and clinical research focused on anxiolytic mechanisms that avoid benzodiazepine-related side effects. The evidence demonstrates that Selank produces a clinically significant anxiolytic effect lasting up to one week post-treatment, a duration not matched by phenazepam [1]. This sustained effect, combined with a favorable tolerability profile (absence of sedation, memory impairment, and dependence), makes Selank ideal for long-term anxiety studies where minimizing confounds from drug withdrawal or tolerance is critical [2].

Investigating GABAergic Modulation via Selective Receptor Binding Site Enhancement

For researchers focused on the molecular pharmacology of GABA receptors, Selank offers a unique tool due to its ability to selectively increase GABAA receptor binding site density in the frontal cortex by 38% following intraperitoneal administration [3]. This quantifiable, route-dependent effect is distinct from direct GABA agonists or benzodiazepine allosteric modulators and provides a defined assay endpoint for studying receptor trafficking, gene expression changes, and the neurobiology of anxiety [4].

Exploring Ethanol-Related Behaviors and Addiction Models

Selank is a superior choice for studies of ethanol-induced behavioral sensitization and hyperlocomotion, where it demonstrates clear efficacy that is not shared by other non-benzodiazepine anxiolytics like Afobazole [5]. The direct comparative evidence showing that Selank, but not Afobazole, prevents ethanol-induced hyperlocomotion and blocks the manifestation of motor sensitization positions Selank as a key compound for investigating the intersection of anxiety, opioidergic systems, and the motivational effects of ethanol [6].

Developing Peptide Stability and Formulation Strategies

Given its structural modification (C-terminal Pro-Gly-Pro) that confers enhanced metabolic stability compared to the parent tuftsin, Selank serves as a benchmark compound for studies on peptide stability, formulation, and delivery [7]. Research focused on developing stable peptide therapeutics, optimizing routes of administration (e.g., intranasal vs. intraperitoneal), or engineering protease-resistant analogs will find Selank a valuable reference standard due to its well-characterized stability profile and route-dependent pharmacodynamics [8].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
Explore Hub


Quote Request

Request a Quote for Selank

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.